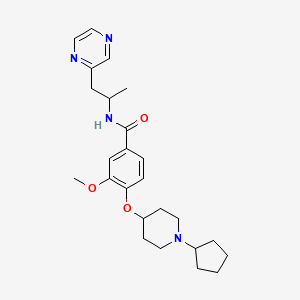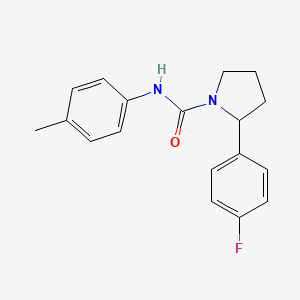![molecular formula C12H20N2OS B6029906 [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol](/img/structure/B6029906.png)
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a methylbutyl group, a prop-2-enylsulfanyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol typically involves multi-step organic reactions. One common approach is the alkylation of an imidazole derivative with a 3-methylbutyl halide, followed by the introduction of a prop-2-enylsulfanyl group through a thiolation reaction. The final step involves the addition of a methanol group via a hydroxymethylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. In the context of its potential anticancer activity, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: can be compared with other imidazole derivatives, such as:
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol, which may affect its solubility and reactivity.
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]amine: Contains an amine group, potentially altering its biological activity and chemical reactivity.
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]acetate: An ester derivative that may have different physical and chemical properties compared to the methanol derivative.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(3-methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-4-7-16-12-13-8-11(9-15)14(12)6-5-10(2)3/h4,8,10,15H,1,5-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCBENCVZCNVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![1-(2-methoxyethyl)-6-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6029831.png)

![2-{[(4-Chlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6029844.png)
![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B6029867.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[methyl(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B6029871.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B6029898.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B6029912.png)
![5-(2-methoxyphenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6029918.png)

